

Spectroscopic Analysis of Isonicotinamide

Hydrogen Bonding: An Application Note

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Compound of Interest

Compound Name: Isonicotinamide

Cat. No.: B137802

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Introduction

Isonicotinamide, the amide derivative of isonicotinic acid, is a molecule of significant interest in pharmaceutical and materials science. Its ability to form robust hydrogen-bonded networks governs its crystal packing, polymorphism, and interactions with active pharmaceutical ingredients (APIs).^[1] Understanding the intricacies of these hydrogen bonds is crucial for controlling the physicochemical properties of **isonicotinamide**-containing materials. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful, non-destructive means to probe these hydrogen-bonding interactions. This application note provides a detailed protocol for the analysis of **isonicotinamide**'s hydrogen bonding using these techniques and presents key spectral data for interpretation.

Hydrogen bonds act as a primary organizing force in the solid-state structure of **isonicotinamide**.^[1] The **isonicotinamide** molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the pyridine nitrogen and the amide carbonyl oxygen), allowing for the formation of diverse and stable supramolecular structures.^[1] Spectroscopic techniques like FT-IR and Raman are highly sensitive to the local chemical environment of vibrating functional groups. The formation of a hydrogen bond alters the bond strength and electron density of the participating groups, leading to predictable shifts in their vibrational frequencies. By analyzing these spectral shifts, researchers can gain valuable insights into the nature and strength of hydrogen bonding within a sample.

Key Vibrational Modes for Hydrogen Bonding Analysis

The primary vibrational modes of **isonicotinamide** that are sensitive to hydrogen bonding include:

- **N-H stretching ($\nu(\text{N-H})$):** Located in the 3100-3400 cm^{-1} region. In the absence of hydrogen bonding, the N-H stretching vibrations appear at higher frequencies. The involvement of the N-H group as a hydrogen bond donor leads to a weakening of the N-H bond, resulting in a significant red-shift (shift to lower wavenumbers) and broadening of the absorption band.
- **C=O stretching ($\nu(\text{C=O})$):** Typically observed between 1650 and 1700 cm^{-1} . When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is polarized and slightly weakened, causing a red-shift in its stretching frequency.
- **Pyridine ring vibrations:** The vibrational modes of the pyridine ring can also be influenced by hydrogen bonding to the ring nitrogen, leading to subtle shifts in their characteristic frequencies.

Quantitative Data Summary

The following table summarizes the key vibrational frequencies of **isonicotinamide**, highlighting the shifts observed upon the formation of hydrogen bonds in the solid state compared to the theoretical frequencies of an isolated (gas-phase) monomer.

Vibrational Mode	Gas Phase (Calculated, cm^{-1})	Solid State (Experimental, cm^{-1})	Expected Shift upon H-Bonding
Asymmetric N-H Stretch ($\nu_{\text{as}}(\text{NH}_2)$)	~3520	3361 - 3370	Red-shift
Symmetric N-H Stretch ($\nu_{\text{s}}(\text{NH}_2)$)	~3410	3160 - 3186	Red-shift
C=O Stretch ($\nu(\text{C=O})$)	~1710	1667 - 1681	Red-shift
Pyridine Ring Breathing	Not specified	~1027	Shift may occur
C-N Stretch (Amide)	Not specified	~1390	Shift may occur

Note: Gas phase values are based on theoretical calculations for related amide molecules, as direct experimental data for monomeric **isonicotinamide** is not readily available. Solid-state values are compiled from experimental FT-IR and Raman data.[\[2\]](#)[\[3\]](#)

Experimental Protocols

FT-IR Spectroscopy of Solid Isonicotinamide

This protocol outlines the analysis of solid **isonicotinamide** using the Attenuated Total Reflectance (ATR) FT-IR technique.

Materials:

- **Isonicotinamide** powder
- FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal)
- Spatula
- Ethanol or isopropanol for cleaning

Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.
- **Sample Application:** Place a small amount of **isonicotinamide** powder onto the ATR crystal using a clean spatula.
- **Pressure Application:** Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.
- **Data Acquisition:** Collect the FT-IR spectrum of the sample. Typical parameters include:
 - Spectral Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32-64 scans for a good signal-to-noise ratio.
- **Data Analysis:** Process the collected spectrum by performing a baseline correction and identifying the key vibrational bands. Compare the peak positions with the data in the summary table to analyze the hydrogen bonding.
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a soft tissue dampened with ethanol or isopropanol.

FT-Raman Spectroscopy of Solid Isonicotinamide

This protocol describes the analysis of solid **isonicotinamide** using a benchtop FT-Raman spectrometer.

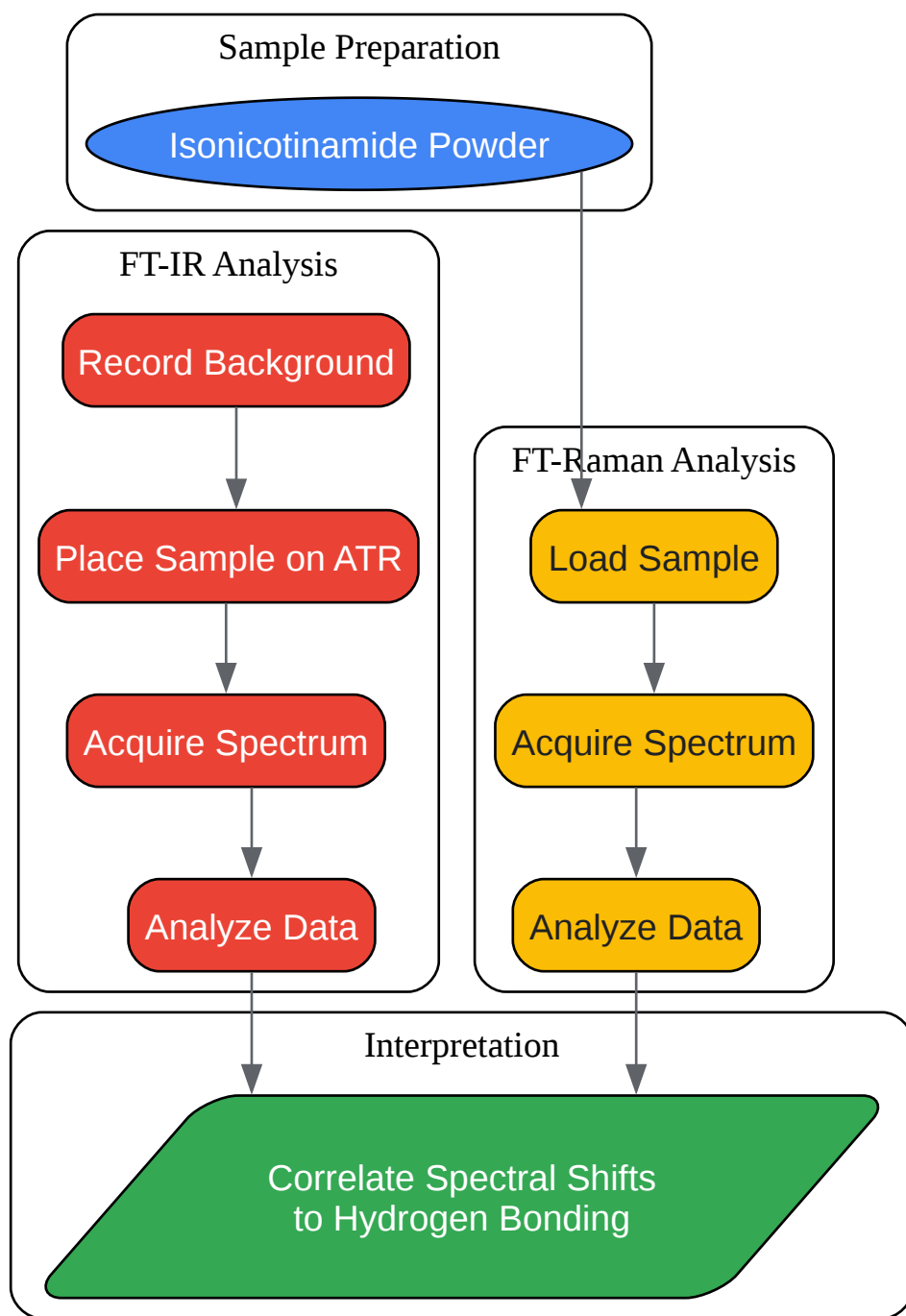
Materials:

- **Isonicotinamide** powder
- Sample holder (e.g., aluminum well plate or glass vial)
- FT-Raman spectrometer with a near-infrared laser source (e.g., 1064 nm)

Procedure:

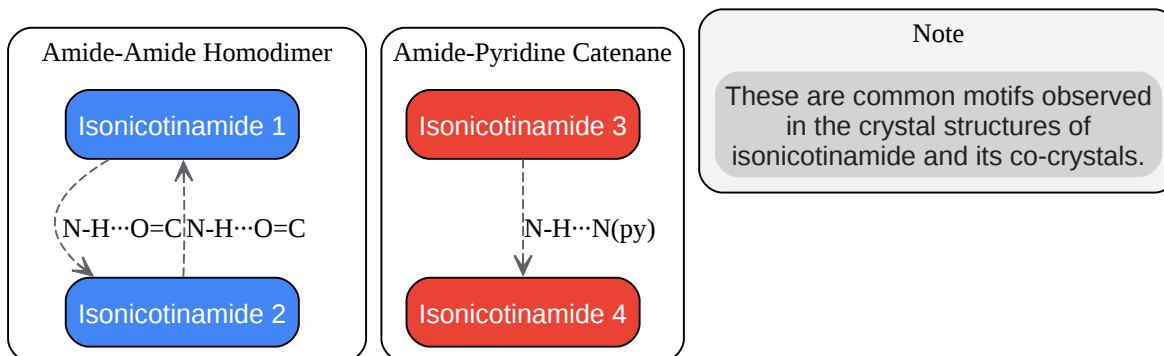
- Sample Preparation: Place a small amount of **isonicotinamide** powder into the sample holder.
- Instrument Setup:
 - Laser Power: Use an appropriate laser power to avoid sample burning or degradation. Start with a low power and gradually increase if necessary.
 - Spectral Range: 4000 - 100 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 128-256 scans are typically required to achieve a good signal-to-noise ratio in Raman spectroscopy.
- Data Acquisition: Collect the FT-Raman spectrum of the sample.
- Data Analysis: Process the spectrum, including baseline correction and peak identification. Focus on the N-H, C=O, and pyridine ring stretching regions to assess hydrogen bonding.

Visualizations



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Fig. 1: Experimental workflow for spectroscopic analysis.



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